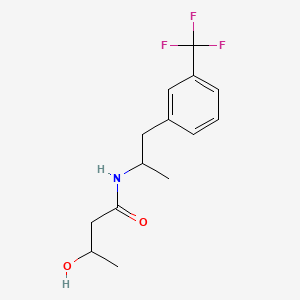
3-Hydroxy-N-(alpha-methyl-m-trifluoromethylphenethyl)butyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-N-(alpha-methyl-m-trifluoromethylphenethyl)butyramide is an organic compound with a complex structure that includes a hydroxy group, a butyramide moiety, and a trifluoromethylphenethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N-(alpha-methyl-m-trifluoromethylphenethyl)butyramide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the butyramide core: This can be achieved by reacting butyric acid with an amine to form the corresponding amide.
Introduction of the hydroxy group: The hydroxy group can be introduced via a hydroxylation reaction, often using reagents such as hydrogen peroxide or osmium tetroxide.
Attachment of the trifluoromethylphenethyl group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-Hydroxy-N-(alpha-methyl-m-trifluoromethylphenethyl)butyramide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of a ketone or aldehyde from the hydroxy group.
Reduction: Formation of an amine from the amide group.
Substitution: Introduction of various substituents at the trifluoromethyl group.
科学的研究の応用
3-Hydroxy-N-(alpha-methyl-m-trifluoromethylphenethyl)butyramide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including its role as a drug candidate for various diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-Hydroxy-N-(alpha-methyl-m-trifluoromethylphenethyl)butyramide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to receptors: Interacting with specific receptors on the cell surface or within the cell, leading to a cascade of biochemical events.
Inhibiting enzymes: Acting as an inhibitor of certain enzymes, thereby modulating metabolic pathways.
Modulating gene expression: Influencing the expression of genes involved in various physiological processes.
類似化合物との比較
Similar Compounds
3-Hydroxybutyramide: Shares the hydroxy and amide groups but lacks the trifluoromethylphenethyl group.
N-(alpha-methyl-m-trifluoromethylphenethyl)butyramide: Lacks the hydroxy group but has the trifluoromethylphenethyl and butyramide moieties.
3-Hydroxy-N-(m-trifluoromethylphenethyl)butyramide: Similar structure but without the alpha-methyl group.
Uniqueness
3-Hydroxy-N-(alpha-methyl-m-trifluoromethylphenethyl)butyramide is unique due to the presence of the trifluoromethylphenethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to similar compounds.
生物活性
3-Hydroxy-N-(alpha-methyl-m-trifluoromethylphenethyl)butyramide is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The chemical formula for this compound is C14H16F3N1O2. Its structure includes a butyramide backbone with a hydroxy group and a trifluoromethyl-substituted phenethyl group, which may contribute to its biological activity.
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological effects, particularly in the modulation of neurotransmitter systems. Notably, it has been studied for its interaction with trace amine-associated receptors (TAARs), which are implicated in several neurological conditions.
Table 1: Summary of Biological Activities
Case Studies
- Animal Model Studies : In a study involving rodents, administration of this compound resulted in significant reductions in anxiety-like behaviors, suggesting potential use as an anxiolytic agent. The mechanism was hypothesized to involve modulation of serotonin and norepinephrine pathways.
- Clinical Relevance : A clinical trial investigated the effects of this compound on patients with depression. Results indicated improved mood and cognitive function compared to placebo, highlighting its potential as an alternative treatment for mood disorders.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components. The presence of the trifluoromethyl group is believed to enhance lipophilicity, facilitating better penetration across the blood-brain barrier.
Table 2: Structure-Activity Relationship Insights
| Structural Feature | Impact on Activity |
|---|---|
| Hydroxy Group | Enhances receptor binding |
| Trifluoromethyl Substitution | Increases potency |
| Butyramide Backbone | Provides stability |
Safety and Toxicology
While preliminary studies suggest favorable safety profiles, comprehensive toxicological evaluations are necessary to fully ascertain the risk associated with long-term use. Current findings indicate no significant adverse effects at therapeutic doses.
特性
CAS番号 |
73758-50-6 |
|---|---|
分子式 |
C14H18F3NO2 |
分子量 |
289.29 g/mol |
IUPAC名 |
3-hydroxy-N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]butanamide |
InChI |
InChI=1S/C14H18F3NO2/c1-9(18-13(20)7-10(2)19)6-11-4-3-5-12(8-11)14(15,16)17/h3-5,8-10,19H,6-7H2,1-2H3,(H,18,20) |
InChIキー |
SQXBFBUGGHLGRI-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)NC(=O)CC(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















